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Compound of Interest

Compound Name:
(R)-2-amino-2-(4-

bromophenyl)ethanol

Cat. No.: B152270 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol,

(R)-2-amino-2-(4-bromophenyl)ethanol. This compound is of significant interest in the

development of pharmaceuticals and as a chiral building block in organic synthesis. Accurate

and thorough spectroscopic characterization is paramount for confirming its identity, purity, and

stereochemistry. This document is intended for researchers, scientists, and drug development

professionals, offering not just data, but a framework for its interpretation based on

fundamental principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features
(R)-2-amino-2-(4-bromophenyl)ethanol possesses a stereogenic center at the carbon

bearing the amino group, a p-substituted aromatic ring, and a primary alcohol. These features

give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of (R)-2-amino-2-(4-bromophenyl)ethanol with the chiral center

denoted by C*.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For (R)-2-amino-2-(4-bromophenyl)ethanol, both ¹H and ¹³C NMR are

essential for structural confirmation.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as labile

protons (-OH, -NH₂) may exchange with residual water, leading to peak broadening or

disappearance.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. The spectral width should typically be set from -2 to 12 ppm. A sufficient

number of scans should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural

abundance of ¹³C, a greater number of scans and a longer relaxation delay are often

required compared to ¹H NMR.[1]

¹H NMR Spectral Data (Predicted and Comparative)
While a definitive, published spectrum for the free base is not readily available, the following

table is constructed based on data from its hydrochloride salt and closely related analogs. The

chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

Aromatic (2H) ~7.45 d ~8.4

Protons ortho to

the bromine

atom.

Aromatic (2H) ~7.20 d ~8.4

Protons meta to

the bromine

atom.

Methine (-

CH(N)-)
~4.0-4.2 dd ~8.0, 4.0

The chiral

proton, coupled

to the two

diastereotopic

methylene

protons.

Methylene (-

CH₂O-)
~3.6-3.8 m -

Diastereotopic

protons due to

the adjacent

chiral center,

may appear as

two separate dd

or a complex

multiplet.

-OH, -NH₂ Variable br s -

Chemical shift is

highly dependent

on solvent,

concentration,

and temperature.

Expert Insights: The two aromatic doublets are characteristic of a 1,4-disubstituted benzene

ring. The key to confirming the structure lies in the aliphatic region. The methine proton will be

a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons. The

methylene protons themselves are diastereotopic and will likely show complex splitting. In the
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hydrochloride salt, the amine protons would appear further downfield and could show coupling

to the methine proton.

¹³C NMR Spectral Data (Predicted and Comparative)
The expected ¹³C NMR chemical shifts are summarized below.

Carbon
Predicted Chemical Shift
(ppm)

Notes

C-Br ~121
Aromatic carbon directly

attached to bromine.

Aromatic CH (2C) ~128
Aromatic carbons meta to the

bromine.

Aromatic CH (2C) ~131
Aromatic carbons ortho to the

bromine.

C-ipso ~142

Quaternary aromatic carbon

attached to the aminoethanol

side chain.

-CH(N)- ~58-60

Chiral carbon, shifted

downfield by the attached

nitrogen.

-CH₂OH ~65-68

Methylene carbon, shifted

downfield by the attached

oxygen.

Expert Insights: The number of distinct signals in the ¹³C NMR spectrum (expecting 6 aromatic

and 2 aliphatic) confirms the overall carbon framework. The chemical shifts are influenced by

the electronegativity of the substituents. For instance, the carbon bearing the bromine atom (C-

Br) is significantly shielded compared to the other aromatic carbons.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
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Experimental Protocol: FTIR Spectroscopy
Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied

to ensure good contact. This method is rapid and requires minimal sample preparation.[1]

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample

spectrum.

IR Spectral Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch, N-H stretch Alcohol, Amine

3100-3000 C-H stretch (aromatic) Aromatic C-H

3000-2850 C-H stretch (aliphatic) Aliphatic C-H

~1600, ~1490 C=C stretch Aromatic ring

~1050 C-O stretch Primary alcohol

~820 C-H bend (out-of-plane) 1,4-disubstituted benzene

~1100-1000 C-N stretch Amine

Expert Insights: The most prominent feature will be a broad band in the 3400-3200 cm⁻¹

region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp

peaks around 1600 and 1490 cm⁻¹ confirms the aromatic ring, and the strong absorption

around 820 cm⁻¹ is highly indicative of 1,4-disubstitution.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as

methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray

ionization (ESI) is a common technique for this type of molecule as it is a soft ionization

method that typically keeps the molecule intact. The mass spectrum is acquired over a

suitable mass-to-charge (m/z) range.[1]

Mass Spectral Data
The molecular weight of (R)-2-amino-2-(4-bromophenyl)ethanol is 216.08 g/mol . The

presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will

result in a characteristic isotopic pattern for the molecular ion and any bromine-containing

fragments.

m/z Ion Notes

216/218 [M+H]⁺

Protonated molecular ion,

showing the characteristic 1:1

isotopic pattern for one

bromine atom.

199/201 [M+H-H₂O]⁺
Loss of water from the

protonated molecular ion.

185/187 [M+H-CH₂OH]⁺

Cleavage of the C-C bond

between the chiral center and

the methylene group.

Expert Insights: The observation of the [M+H]⁺ ion pair at m/z 216 and 218 is the most

definitive evidence for the molecular formula. The relative abundance of these two peaks

should be nearly equal. Common fragmentation pathways for amino alcohols include the loss

of water and cleavage adjacent to the functional groups.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

(R)-2-amino-2-(4-bromophenyl)ethanol

NMR Spectroscopy
(¹H and ¹³C)

FTIR Spectroscopy

Mass Spectrometry

Structural Elucidation
(C-H Framework)

Functional Group ID
(-OH, -NH₂, Ar-Br)

Molecular Weight & Formula
(C₈H₁₀BrNO)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of (R)-2-amino-2-(4-
bromophenyl)ethanol.

Conclusion
The comprehensive spectroscopic analysis of (R)-2-amino-2-(4-bromophenyl)ethanol,
utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each

technique offers a unique and complementary piece of information, and together they create a

detailed molecular portrait. While a complete, published dataset for this specific enantiomer's

free base is not readily available, a thorough understanding of spectroscopic principles and

comparative analysis with closely related compounds allows for a confident and accurate

characterization. This guide provides the necessary framework for researchers to interpret their

own experimental data for this important chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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